5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole chemical properties
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole chemical properties
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Executive Summary
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (CAS 199464-76-1) is a highly functionalized heterocyclic building block characterized by a benzothiazole core decorated with electron-donating methoxy and methylthio groups.[1] This specific substitution pattern imparts unique electronic properties, making it a critical intermediate in the synthesis of cyanine dyes , bioluminescent probes (luciferin analogs), and pharmaceutical agents targeting kinase pathways.
Its value lies in the 2-methyl "warhead," which is activated for Knoevenagel-type condensations, allowing for the rapid construction of conjugated systems used in near-infrared (NIR) imaging and amyloid plaque detection.
Part 1: Chemical Specifications & Physical Properties[2]
Identity & Physiochemical Data
| Property | Specification |
| CAS Number | 199464-76-1 |
| IUPAC Name | 5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazole |
| Molecular Formula | C₁₀H₁₁NOS₂ |
| Molecular Weight | 225.33 g/mol |
| Appearance | Pale yellow to light brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in Water |
| LogP (Predicted) | ~3.34 (Lipophilic) |
| Polar Surface Area (PSA) | 75.66 Ų |
| pKa (Conjugate Acid) | ~1.5–2.0 (Nitrogen protonation) |
Structural Analysis & Electronic Effects
The molecule features a "push-pull" electronic system that dictates its reactivity:
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5-Methoxy (-OMe): Acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the C-4 and C-7 positions.
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6-Methylthio (-SMe): A bulky EDG that further enriches the ring system. The sulfur atom also provides a handle for oxidation to sulfoxides/sulfones, allowing for fine-tuning of solubility and electronic pull.
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2-Methyl Group: The protons on this methyl group are significantly acidic due to the electron-withdrawing nature of the adjacent C=N bond. This acidity is the basis for its primary synthetic utility (condensation reactions).
Part 2: Synthesis & Experimental Protocols
Primary Synthesis Route: Cyclocondensation
The most robust method for synthesizing this compound involves the cyclization of the corresponding 2-aminothiophenol with acetic anhydride.
Reaction Scheme: 2-amino-5-methoxy-4-(methylthio)benzenethiol + Acetic Anhydride → Product
Step-by-Step Protocol
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Precursor Preparation: Charge a round-bottom flask with 2-amino-5-methoxy-4-(methylthio)benzenethiol (1.0 eq).
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Note: If the thiol is unstable, generate it in situ by reducing the corresponding disulfide (Bis[2-amino-5-methoxy-4-(methylthio)phenyl] disulfide) with Sodium Dithionite or Zinc/HCl .
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Acylation/Cyclization: Add Acetic Anhydride (5.0 eq) and Glacial Acetic Acid (solvent volume).
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Reflux: Heat the mixture to reflux (110–120°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1).
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Checkpoint: The disappearance of the starting amine spot and the appearance of a fluorescent spot (under UV 365nm) indicates cyclization.
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Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring.
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Neutralization: Neutralize the slurry to pH 7–8 using saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide .
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Extraction: Extract the precipitate with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.
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Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Functional Reactivity: Styryl Dye Synthesis
The 2-methyl group allows this molecule to serve as a donor in the synthesis of styryl dyes (e.g., for amyloid imaging).
Protocol:
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Mix 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole (1 eq) with an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde) (1.2 eq).
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Add solvent: Acetic Anhydride (for neutral dyes) or Methanol with a catalytic base (Piperidine).
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Reflux for 2–4 hours. The solution will turn deeply colored (Red/Orange).
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Cool and filter the precipitated dye.
Part 3: Visualization of Pathways
Synthesis & Reactivity Workflow
The following diagram illustrates the retrosynthetic logic and the forward reactivity pathway for dye synthesis.
Caption: Synthesis of the benzothiazole core via Jacobson cyclization and its subsequent conversion into functional fluorescent dyes.
Part 4: Applications & Significance[1]
Bioluminescence & Imaging
This molecule is a structural analog of the benzothiazole moiety found in Firefly Luciferin .
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Mechanism: Modifications at the 6-position (methylthio vs. hydroxyl) shift the emission wavelength of the resulting bioluminescence. The 6-SMe group typically induces a red-shift , improving tissue penetration for in vivo imaging.
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Reference: Analogous 6-substituted benzothiazoles are documented in luciferin SAR studies for multicolor bioluminescence.
Amyloid Plaque Detection
Benzothiazoles are the core scaffold of Thioflavin T , the gold standard for detecting amyloid fibrils in Alzheimer's research.
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Utility: The 5-methoxy-6-methylthio variant offers altered lipophilicity (LogP ~3.34), potentially enhancing Blood-Brain Barrier (BBB) permeability compared to charged Thioflavin derivatives.
Kinase Inhibition
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, often mimicking the purine ring of ATP.
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Target: The 2-position can be elaborated into urea or amide linkers to interact with the hinge region of kinases (e.g., EGFR, VEGFR).
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Avoid dust formation; the compound may be a sensitizer.
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Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methylthio group.
References
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EvitaChem. (n.d.). 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole Structure and Properties. Retrieved from
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CymitQuimica. (n.d.). 5-Methoxy-2-methylbenzothiazole Derivatives. Retrieved from
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MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Retrieved from
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National Institute of Standards and Technology (NIST). (2025). 5-methoxy-2-methylbenzothiazole Gas Phase Spectrum. Retrieved from
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BLDpharm. (n.d.). Product Analysis: CAS 199464-76-1. Retrieved from
